molecular formula C21H21NO6 B249226 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B249226
M. Wt: 383.4 g/mol
InChI Key: MVEDUOLLQUIYAL-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-18770, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecules known as proteasome inhibitors, which have been shown to have anticancer and anti-inflammatory properties.

Mechanism of Action

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the proteasome, which is responsible for the degradation of proteins in cells. The proteasome is a large complex of proteins that plays a critical role in regulating cellular processes, including cell division, DNA repair, and apoptosis. By inhibiting the proteasome, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one causes the accumulation of misfolded and damaged proteins, leading to cell death.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent anticancer and anti-inflammatory effects. In cancer cells, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one causes the accumulation of misfolded and damaged proteins, leading to cell death. In addition, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the production of inflammatory cytokines, which play a critical role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its potent anticancer and anti-inflammatory activity and its ability to inhibit the proteasome. However, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one also has several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, including:
1. Further studies on the safety and efficacy of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in humans.
2. Development of new proteasome inhibitors with improved safety and efficacy profiles.
3. Investigation of the potential use of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other anticancer and anti-inflammatory agents.
4. Identification of new targets for proteasome inhibition in cancer and inflammatory diseases.
5. Investigation of the potential use of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as neurodegenerative disorders.
In conclusion, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has shown great potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action, safety, and efficacy in humans, and to identify new targets for proteasome inhibition.

Synthesis Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxyphenyl-3-buten-2-one. This intermediate is then reacted with 2-hydroxyethylamine to form 3,4-dimethoxyphenyl-3-(2-hydroxyethylamino)but-2-en-1-one. The final step involves the reaction of this intermediate with phenyl isocyanate to form 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including multiple myeloma, lymphoma, and leukemia. 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the proteasome, which is responsible for the degradation of proteins in cells. By inhibiting the proteasome, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one causes the accumulation of misfolded and damaged proteins, leading to cell death.

properties

Product Name

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO6/c1-27-15-9-8-14(12-16(15)28-2)18-17(19(24)13-6-4-3-5-7-13)20(25)21(26)22(18)10-11-23/h3-9,12,18,23-24H,10-11H2,1-2H3/b19-17+

InChI Key

MVEDUOLLQUIYAL-HTXNQAPBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO)OC

SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO)OC

Origin of Product

United States

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